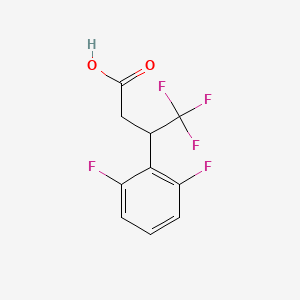
3-(2,6-Difluorophenyl)-4,4,4-trifluorobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,6-Difluorophenyl)-4,4,4-trifluorobutanoic acid is an organic compound characterized by the presence of both difluorophenyl and trifluorobutanoic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Difluorophenyl)-4,4,4-trifluorobutanoic acid typically involves the reaction of 2,6-difluorophenyl derivatives with trifluorobutanoic acid precursors. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and optimized conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2,6-Difluorophenyl)-4,4,4-trifluorobutanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(2,6-Difluorophenyl)-4,4,4-trifluorobutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 3-(2,6-Difluorophenyl)-4,4,4-trifluorobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
3-(2,6-Difluorophenyl)-2-(methylthio)quinazolin-4(3H)-one: Contains a quinazoline moiety and exhibits different biological activities.
Methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate: A photoactive compound with unique structural properties.
Properties
Molecular Formula |
C10H7F5O2 |
|---|---|
Molecular Weight |
254.15 g/mol |
IUPAC Name |
3-(2,6-difluorophenyl)-4,4,4-trifluorobutanoic acid |
InChI |
InChI=1S/C10H7F5O2/c11-6-2-1-3-7(12)9(6)5(4-8(16)17)10(13,14)15/h1-3,5H,4H2,(H,16,17) |
InChI Key |
ZPFNNODUWNOPOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(CC(=O)O)C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


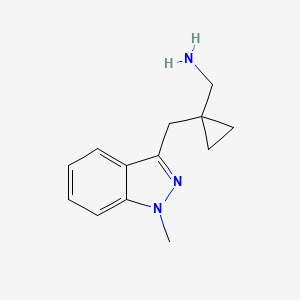
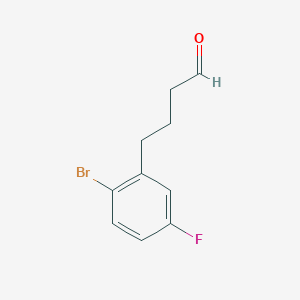
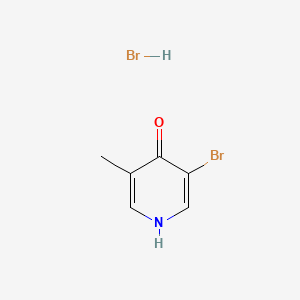
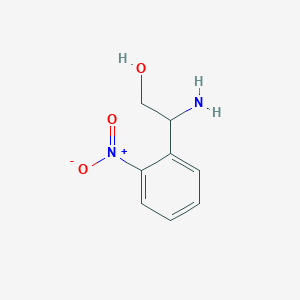
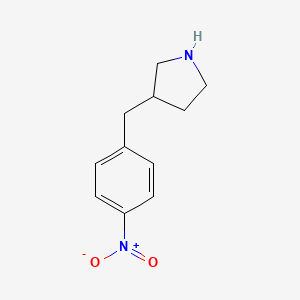
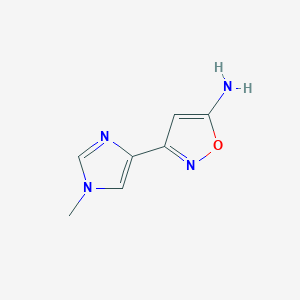
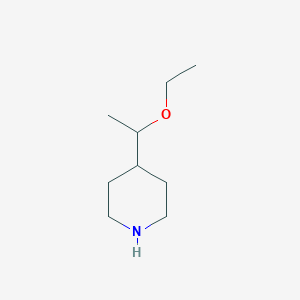
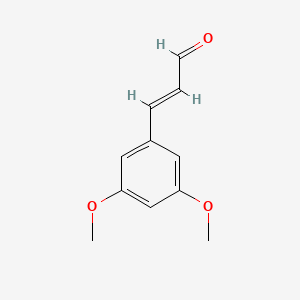
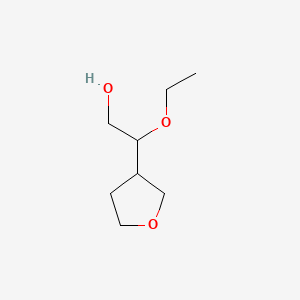

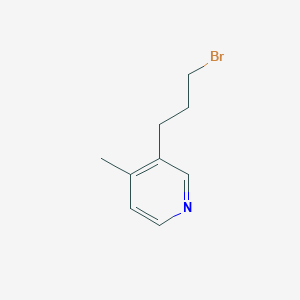
![8-bromo-10-methyl-1H,3H,4H-thiopyrano[4,3-b]quinoline](/img/structure/B13592581.png)
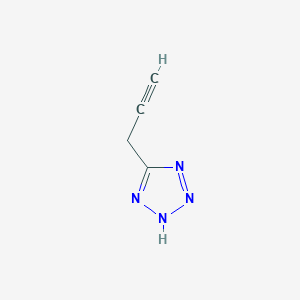
![1-[2-(Azidomethyl)phenyl]methanaminehydrochloride](/img/structure/B13592586.png)
